A Technical Guide to the Structure Elucidation of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride
A Technical Guide to the Structure Elucidation of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and serves as a key building block in the synthesis of various pharmaceutical agents. Its biological activity is intrinsically linked to its specific three-dimensional structure. Therefore, unambiguous confirmation of its chemical structure, including its constitution, connectivity, and absolute stereochemistry, is a critical step in quality control, regulatory submission, and ensuring the efficacy and safety of downstream products.
This technical guide provides a comprehensive overview of the analytical techniques and experimental workflows employed to elucidate and confirm the structure of this compound. It details the interpretation of spectroscopic data and outlines the protocols for the primary analytical methods involved.
Physicochemical and Structural Properties
The initial characterization of the compound involves determining its fundamental physical and chemical properties. These data provide the first layer of evidence for its identity and purity.
| Property | Data | Source |
| IUPAC Name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | [1] |
| CAS Number | 1213630-93-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClF₃N | [1][2] |
| Molecular Weight | 225.64 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | |
| Chirality | (R)-enantiomer | [1] |
Spectroscopic and Analytical Data Interpretation
A multi-technique spectroscopic approach is essential for the complete elucidation of the molecule's structure. Each technique provides unique and complementary information.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the free base and analyze its fragmentation pattern, which helps confirm the molecular formula and structural components.
| m/z Value | Interpretation | Analysis |
| ~189.08 | [M]+ (Free Base) | Corresponds to the exact mass of the free amine C₉H₁₀F₃N. The hydrochloride salt typically dissociates in the ion source. |
| ~174.06 | [M-CH₃]+ | Loss of the methyl group from the molecular ion, a common fragmentation pathway for ethylamines. |
| ~104.05 | [C₇H₅F₃]+ | Fragment corresponding to the trifluoromethylbenzyl cation, confirming the substituted aromatic ring. |
Note: The exact m/z values are predicted and may vary slightly based on the instrument and ionization method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule.[4] Experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) reveal the connectivity and chemical environment of each atom.
3.2.1 ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ | The broad signal is characteristic of the acidic ammonium protons. Exchange with D₂O would cause this signal to disappear. |
| ~7.6 - 7.9 | m | 4H | Ar-H | Aromatic protons on the trifluoromethyl-substituted phenyl ring. The meta-substitution pattern leads to a complex multiplet. |
| ~4.5 - 4.7 | q | 1H | CH -NH₃⁺ | The methine proton, split into a quartet by the adjacent methyl group (J ≈ 6.8 Hz). |
| ~1.6 - 1.8 | d | 3H | CH ₃ | The methyl protons, split into a doublet by the adjacent methine proton (J ≈ 6.8 Hz). |
3.2.2 ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment | Interpretation |
| ~140 | Ar-C | Quaternary aromatic carbon attached to the ethylamine group. |
| ~131 | Ar-C | Aromatic CH carbon. |
| ~130 (q) | Ar-C -CF₃ | Quaternary aromatic carbon attached to the -CF₃ group. The signal is split into a quartet by the fluorine atoms (¹JCF ≈ 32 Hz). |
| ~129 | Ar-C | Aromatic CH carbon. |
| ~125 (q) | -C F₃ | The carbon of the trifluoromethyl group, seen as a quartet due to strong one-bond coupling to fluorine (¹JCF ≈ 272 Hz). |
| ~124 | Ar-C | Aromatic CH carbon. |
| ~52 | C H-NH₃⁺ | The methine carbon. |
| ~21 | C H₃ | The methyl carbon. |
3.2.3 ¹⁹F NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Interpretation |
| ~ -62.5 | s | -CF ₃ | A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group, referenced to a standard like CFCl₃. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~2800 - 3100 | N-H stretch | Ammonium (-NH₃⁺) |
| ~3050 - 3150 | C-H stretch | Aromatic C-H |
| ~2900 - 3000 | C-H stretch | Aliphatic C-H |
| ~1580 - 1610 | C=C stretch | Aromatic Ring |
| ~1100 - 1350 | C-F stretch | Trifluoromethyl (-CF₃) |
Structure Elucidation Workflow
The process of structure elucidation follows a logical progression from initial analysis to final confirmation of absolute stereochemistry.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[5]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[5]
-
Internal Standard : An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing (0 ppm), though modern spectrometers can also reference the residual solvent peak.[5]
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire the data using standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR. Typical acquisition time for a ¹H spectrum is a few minutes, while a ¹³C spectrum may require 30-60 minutes depending on the concentration.[5]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Protocol: Mass Spectrometry (MS) via Electrospray Ionization (ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile/water.[6] High concentrations can lead to signal suppression and detector saturation.[6]
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is well-suited for analyzing polar, salt-like compounds.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. The ESI process will desolvate and ionize the molecule, typically resulting in the detection of the protonated free base [M+H]⁺.
-
Fragmentation Analysis (MS/MS) : To confirm the structure, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyze the resulting product ions.
Protocol: X-ray Crystallography
-
Crystallization : The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[7][8] This is typically achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion. The crystal should be >0.1 mm in all dimensions and free of significant defects.[7]
-
Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.
-
Data Collection : Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.[7] The crystal is rotated while a series of diffraction patterns are collected on an area detector.[9]
-
Structure Solution and Refinement : The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.[10] Computational methods (e.g., direct methods or Patterson functions) are used to solve the phase problem and generate an initial electron density map.
-
Absolute Configuration : The model is refined against the experimental data. For chiral molecules, the absolute configuration can be determined unambiguously, often by analyzing anomalous dispersion effects (the Flack parameter), confirming the (R) stereocenter.[8]
Conclusion
The structural elucidation of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is achieved through a synergistic combination of analytical techniques. Mass spectrometry confirms the molecular weight and formula, while comprehensive 1D NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy establish the precise atomic connectivity and identify key functional groups. Finally, X-ray crystallography provides the definitive, unambiguous confirmation of the three-dimensional structure, including the absolute configuration at the chiral center. This rigorous, multi-faceted approach is fundamental to ensuring the identity, purity, and quality of the compound for its application in research and development.
References
- 1. americanelements.com [americanelements.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
